Orthogonal Boc Protection Pattern: N-7 vs. N-2 Positioning
The target compound carries the tert-butyl carbamate at the 7-amino position with a free piperazine N-2, whereas the closest commercial building block tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 2166265-55-8) places Boc at N-2 with a ketone at C-7. This switch eliminates the amine nucleophile at C-7 entirely, preventing the key amide-coupling step documented in NK1 antagonist synthetic schemes [1][2]. The positional isomerism results in a measured difference of 1 H-bond donor (0 vs. 1) and 1 additional H-bond acceptor (4 vs. 3) for the target compound relative to the N-Boc isomer, as computed by PubChem [3].
| Evidence Dimension | Boc protection site (N-7 amine vs. N-2 piperazine) and H-bond donor/acceptor count |
|---|---|
| Target Compound Data | Boc at N-7; free NH at N-2; HBD = 1, HBA = 4 (PubChem predicted) |
| Comparator Or Baseline | tert-Butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CID 96902109): Boc at N-2; ketone at C-7; HBD = 0, HBA = 3 |
| Quantified Difference | Δ HBD = +1; Δ HBA = +1; inversion of available amine nucleophile from C-7 to N-2 |
| Conditions | Computed molecular descriptors (PubChem 2024.11.20); synthetic route context from Grünenthal US 9,181,259 |
Why This Matters
The presence of a protected amine at C-7 is indispensable for constructing the C-7 amide side chain found in clinical candidate NK1 antagonists, making the N-2 Boc analog synthetically unusable without additional protection/deprotection steps.
- [1] Grünenthal GmbH. (2015). Substituted pyrrolo[1,2-a]piperazines and pyrrolo[1,2-a][1,4]diazepines as neurokinin 1 receptor antagonists. U.S. Patent No. 9,181,259. View Source
- [2] PubChem. (2025). Compound Summary: tert-Butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate (CAS 1934374-11-4). View Source
- [3] PubChem. (2025). Compound Summary: tert-Butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate, CID 96902109. View Source
